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molecular formula C10H8ClN B1584123 2-Chloro-3-methylquinoline CAS No. 57876-69-4

2-Chloro-3-methylquinoline

Cat. No. B1584123
M. Wt: 177.63 g/mol
InChI Key: UMYPPRQNLXTIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04886805

Procedure details

73.5 g of 3-methyl-2-chloroquinoline in 102 ml of hydrazine hydrate are heated under reflux for 3 hours. The reaction mixture is cooled and the solid is filtered off, washed and dried. The crystalline mass obtained is recrystallized from isopropanol to give 50.5 g of 2-hydrazino-3-methylquinoline melting at 128° C.
Quantity
73.5 g
Type
reactant
Reaction Step One
Quantity
102 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](Cl)=[N:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.O.[NH2:14][NH2:15]>>[NH:14]([C:3]1[C:2]([CH3:1])=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:4]=1)[NH2:15] |f:1.2|

Inputs

Step One
Name
Quantity
73.5 g
Type
reactant
Smiles
CC=1C(=NC2=CC=CC=C2C1)Cl
Name
Quantity
102 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the solid is filtered off
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crystalline mass obtained
CUSTOM
Type
CUSTOM
Details
is recrystallized from isopropanol

Outcomes

Product
Name
Type
product
Smiles
N(N)C1=NC2=CC=CC=C2C=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 50.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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